

# Commercial Availability and Synthetic Protocols for S-(4-ethynylphenyl) ethanethioate

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Compound of Interest		
Compound Name:	S-(4-ethynylphenyl) ethanethioate	
Cat. No.:	B3323765	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers, key chemical data, and a detailed synthetic protocol for **S-(4-ethynylphenyl) ethanethioate**. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the synthesis of more complex molecules through click chemistry or Sonogashira coupling reactions.

## **Commercial Suppliers and Quantitative Data**

**S-(4-ethynylphenyl) ethanethioate** is available from various commercial chemical suppliers. The table below summarizes key quantitative data for this compound, facilitating the comparison of product specifications from different vendors.

Supplier	Catalog Number	Purity	CAS Number	Molecular Formula	Molecular Weight ( g/mol )
ChemScene	CS-0110004	≥98%	170159-24-7	C10H8OS	176.23
LookChem	N/A	99%	170159-24-7	C10H8OS	176.239

## **Experimental Protocols**



The synthesis of **S-(4-ethynylphenyl) ethanethioate** is typically achieved through a two-step process: a Sonogashira coupling to form the carbon-carbon bond between the aromatic ring and the ethynyl group, often using a protected alkyne, followed by a deprotection step.

## Synthesis of S-[4-(trimethylsilylethynyl)phenyl] ethanethioate (Protected Intermediate)

This procedure outlines a Sonogashira coupling reaction between a suitable aryl halide and trimethylsilylacetylene.

#### Materials:

- S-(4-iodophenyl) ethanethioate
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
- Copper(I) iodide (CuI)
- Triethylamine (TEA)
- Tetrahydrofuran (THF), anhydrous

#### Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add S-(4-iodophenyl) ethanethioate (1 equivalent), Pd(PPh₃)<sub>2</sub>Cl<sub>2</sub> (0.02 equivalents), and CuI (0.04 equivalents).
- Add anhydrous THF and triethylamine to the flask.
- To this stirring mixture, add trimethylsilylacetylene (1.2 equivalents) dropwise at room temperature.
- The reaction mixture is then stirred at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.



- Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
- The filtrate is concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield S-[4-(trimethylsilylethynyl)phenyl] ethanethioate.

### Deprotection to Yield S-(4-ethynylphenyl) ethanethioate

This procedure describes the removal of the trimethylsilyl (TMS) protecting group to yield the final product.

#### Materials:

- S-[4-(trimethylsilylethynyl)phenyl] ethanethioate
- Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
- Tetrahydrofuran (THF), anhydrous
- Acetic acid

#### Procedure:

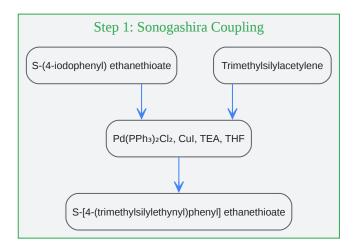
- Dissolve S-[4-(trimethylsilylethynyl)phenyl] ethanethioate (1 equivalent) in anhydrous THF in a round-bottom flask at 0 °C.
- Slowly add TBAF solution (1.1 equivalents) to the stirring solution.
- The reaction is typically complete within 30 minutes to 1 hour. Monitor the reaction progress by TLC.
- Upon completion, the reaction is quenched by the addition of a few drops of acetic acid.
- The mixture is then diluted with water and extracted with diethyl ether or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

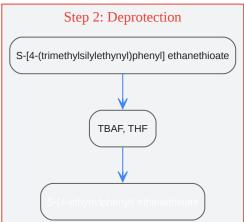


• The crude product can be further purified by column chromatography if necessary to afford pure **S-(4-ethynylphenyl) ethanethioate**.

## **Visualized Synthesis Workflow**

The following diagram illustrates the two-step synthesis of **S-(4-ethynylphenyl) ethanethioate**.





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Caption: Synthesis of S-(4-ethynylphenyl) ethanethioate.

## **Safety Information**

**S-(4-ethynylphenyl) ethanethioate** is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General precautions include working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact.

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